(2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide is a complex organic compound that features a unique combination of functional groups, including a phenyl group, a tetrahydrofuran ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol precursor.
Coupling with Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Enamide: The final step involves the formation of the enamide linkage through a condensation reaction between the thiadiazole derivative and an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
(2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide: Unique due to its combination of functional groups.
Other Thiadiazole Derivatives: Compounds with similar thiadiazole moieties but different substituents.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran rings but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(E)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H15N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-3,5-6,8-9,12H,4,7,10H2,(H,16,18,19)/b9-8+ |
InChI Key |
LZBZXWYRJWKYGU-CMDGGOBGSA-N |
Isomeric SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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